Anhydroophiobolin A

Übersicht

Beschreibung

Anhydroophiobolin A is a naturally occurring sesterterpenoid compound, known for its potent biological activities. It is a derivative of ophiobolin A and is produced by various species of the genus Bipolaris. This compound has garnered significant attention due to its broad spectrum of biological activities, including antibacterial, antifungal, antitumor, herbicidal, and nematocidal properties .

Wissenschaftliche Forschungsanwendungen

Anhydroophiobolin A has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the chemical behavior of sesterterpenoids.

Biology: Its potent biological activities make it a valuable tool for studying cellular processes and interactions.

Industry: Its herbicidal properties are explored for agricultural applications to control weed growth.

Wirkmechanismus

Target of Action

Anhydroophiobolin A is a potent inhibitor of photosynthesis . It primarily targets the photosynthetic processes in organisms such as chlorella and spinach . Photosynthesis is a crucial biological process that converts light energy into chemical energy, providing the energy necessary for plant growth and development.

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting photosynthesis, this compound disrupts the conversion of light energy into chemical energy, affecting the downstream processes that rely on this energy, such as plant growth and development.

Result of Action

The primary result of this compound’s action is the inhibition of photosynthesis . This leads to a decrease in the production of chemical energy, which can affect the growth and development of the organism. In some cases, it can cause symptoms such as brown spots in plants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, factors such as light intensity and temperature could potentially influence the efficacy of this compound’s photosynthesis-inhibiting action.

Biochemische Analyse

Biochemical Properties

Anhydroophiobolin A is a potent inhibitor of photosynthesis, with IC50s of 77 and 14 mM in the photosynthesis of chlorella and spinach, respectively . It is an analog of Ophiobolin A

Cellular Effects

This compound has been found to be cytotoxic to HepG2 and K562 cancer cells . It induces apoptotic cell death in the L1210 cell line . It also inhibits calmodulin-activated cyclic nucleotide phosphodiesterase through interaction with the ε-amino lysine group of calmodulin and the aldehyde function of this compound .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that it is a potent inhibitor of photosynthesis

Transport and Distribution

It is known that the intermediate ophiobolin C and final product ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anhydroophiobolin A can be synthesized through the dehydration of ophiobolin A. The process involves heating ophiobolin A in a mixture of dimethyl sulfoxide and water, which results in the formation of this compound . The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Bipolaris species. The fermentation broth is then extracted and purified to isolate this compound. This method leverages the natural biosynthetic pathways of the fungi to produce the compound in significant quantities .

Analyse Chemischer Reaktionen

Types of Reactions: Anhydroophiobolin A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities .

Vergleich Mit ähnlichen Verbindungen

Ophiobolin A: The parent compound from which anhydroophiobolin A is derived.

6-epiophiobolin A: An epimer of ophiobolin A with similar biological activities.

Anhydro-6-epiophiobolin A: Another derivative with unique properties

Uniqueness: this compound is unique due to its broad spectrum of biological activities and its potent inhibition of photosynthesis. Its structural modifications compared to ophiobolin A and its derivatives result in distinct biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

Anhydroophiobolin A is a naturally occurring compound derived from various species of fungi, particularly within the genus Ophiobolus. This compound has garnered attention due to its diverse biological activities, including cytotoxic, antimicrobial, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

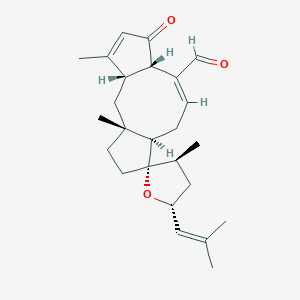

Chemical Structure and Properties

This compound is classified as a sesterterpenoid, characterized by a complex carbon skeleton that contributes to its biological activity. The molecular formula is C₁₈H₂₄O₄, and its structure includes multiple functional groups that are critical for its interaction with biological targets.

Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research has shown that it induces apoptosis in human cancer cells through the activation of intrinsic pathways. For instance, a study demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Table 1: Cytotoxic Effects of this compound on Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via intrinsic pathway |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Caspase activation |

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against a range of pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Notably, it exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 8 |

| Candida albicans | 16 |

Antiviral Activity

Recent investigations into the antiviral properties of this compound have revealed promising results. It has been shown to inhibit viral replication in vitro, particularly against influenza viruses. The mechanism appears to involve interference with viral entry into host cells and disruption of viral RNA synthesis .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell division in cancer cells.

- Membrane Disruption : Alteration of microbial cell membranes leading to increased permeability.

- Viral Entry Inhibition : Blocking viral attachment and entry into host cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- A study conducted on mice models demonstrated that treatment with this compound significantly reduced tumor size in xenograft models, suggesting its potential as an anticancer agent.

- In another case study focusing on antimicrobial resistance, this compound was used in combination with conventional antibiotics, resulting in enhanced efficacy against resistant strains of bacteria.

Eigenschaften

IUPAC Name |

(1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYSLOGZXCWLSL-CWPAWFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Anhydroophiobolin A and what is its origin?

A1: this compound is a phytotoxic sesterterpenoid produced by certain fungal species, notably those belonging to the Bipolaris and Helminthosporium genera. [, , , ] These fungi are often pathogenic to various plants, including economically important crops like rice and grasses. [, , , ]

Q2: How does this compound impact plants?

A2: this compound exhibits non-selective phytotoxicity, affecting both host and non-host plant species. [] Its primary mode of action is the inhibition of root elongation, ultimately hindering plant growth and development. [, ] One study found this compound to be the primary phytotoxin produced by Bipolaris setariae NY1 strain. [, ]

Q3: Are there other ophiobolins produced by these fungi, and do they share similar effects?

A3: Yes, fungi like Bipolaris oryzae and Helminthosporium gramineum produce a range of ophiobolins, including Ophiobolin A, 6-epiophiobolin A, 6-epithis compound, and Ophiobolin B. [, , ] These compounds also demonstrate phytotoxic effects, with varying levels of potency. [, ] For instance, Ophiobolin A is generally more toxic than this compound. []

Q4: Is there any structural difference between this compound and other related ophiobolins that might explain the difference in their activity?

A4: Yes, the structure of this compound differs from some other ophiobolins due to dehydration at the 3,4 position. [, ] For instance, while this compound is a 3,4-dehydrated derivative of Ophiobolin A, the compound 6-epithis compound is a 3,4-dehydrated derivative of 6-epiophiobolin A. [, ] Interestingly, a study found that A-series ophiobolins, excluding 3-anhydroophiobolin A, showed stronger phytotoxic activity compared to 3-anhydroophiobolin A, Ophiobolin B, and Ophiobolin I. [] This suggests that the presence of the 3-hydroxy group might play a role in the phytotoxicity of these compounds.

Q5: Has there been any research on the microbial metabolism of this compound?

A6: Yes, research has shown that microorganisms can metabolize ophiobolins. For instance, Polyangium cellulosum transforms Ophiobolin A into new metabolites. [] This finding highlights the possibility of discovering novel bioactive compounds through microbial transformation of existing ophiobolins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.